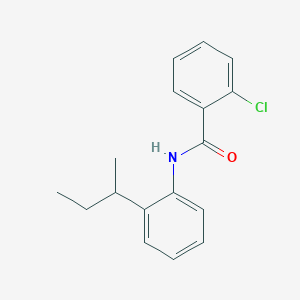
N-(2-sec-butylphenyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2-chlorobenzamide, also known as Bupirimate, is a chemical compound that belongs to the class of benzamide fungicides. It is widely used in agriculture as a pesticide to control various fungal diseases in crops such as fruits, vegetables, and cereals. Bupirimate is known for its broad-spectrum activity against a wide range of fungal pathogens, making it an important tool in modern agriculture.
Wirkmechanismus
N-(2-sec-butylphenyl)-2-chlorobenzamide exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to the disruption of fungal cell wall synthesis and ultimately, the death of the fungal cell.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, it may have some adverse effects on non-target organisms such as bees and fish. N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have some effects on the liver and kidney function in rats and may cause skin irritation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-sec-butylphenyl)-2-chlorobenzamide is a useful tool in laboratory experiments as it is effective against a wide range of fungal pathogens and has a broad-spectrum activity. However, it may have some limitations in terms of its toxicity and potential effects on non-target organisms. Researchers should take precautions when working with N-(2-sec-butylphenyl)-2-chlorobenzamide and ensure that it is used only in accordance with safety guidelines.
Zukünftige Richtungen
There are several future directions for research on N-(2-sec-butylphenyl)-2-chlorobenzamide. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and reduce its potential impact on non-target organisms. Another area of research is the study of its mode of action and the identification of new targets for antifungal therapy. Finally, there is a need for more research on the potential effects of N-(2-sec-butylphenyl)-2-chlorobenzamide on human health and the environment to ensure its safe use in agriculture.
Synthesemethoden
N-(2-sec-butylphenyl)-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 2-sec-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium bicarbonate to obtain the final product, N-(2-sec-butylphenyl)-2-chlorobenzamide. The synthesis method is relatively simple and can be carried out on a large scale, making it a cost-effective option for commercial production.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-2-chlorobenzamide has been extensively studied for its antifungal properties and its potential use in agriculture. Several studies have shown that N-(2-sec-butylphenyl)-2-chlorobenzamide is effective against a wide range of fungal pathogens, including Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. It has been shown to inhibit fungal growth by disrupting cell wall synthesis and interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Eigenschaften
Molekularformel |
C17H18ClNO |
|---|---|
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
CRYLCYIEJGDLST-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



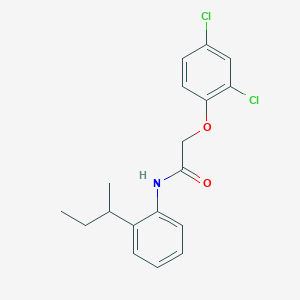

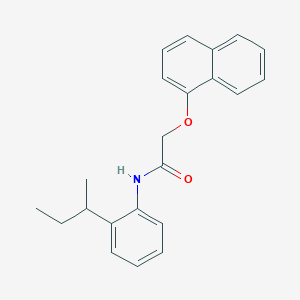
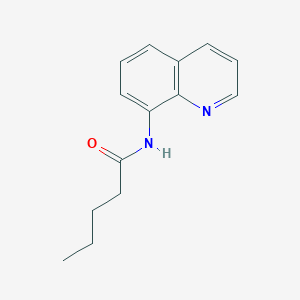
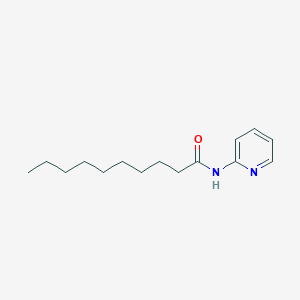
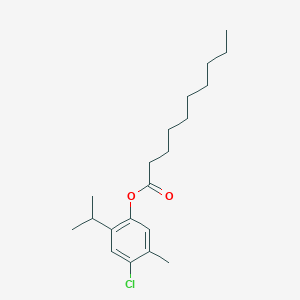
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)

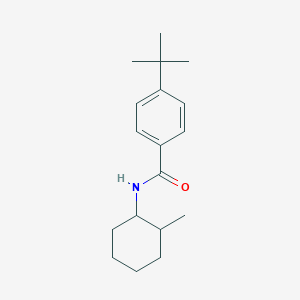

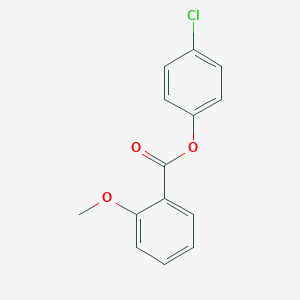

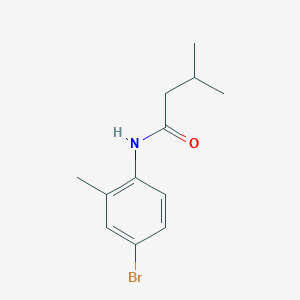
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)